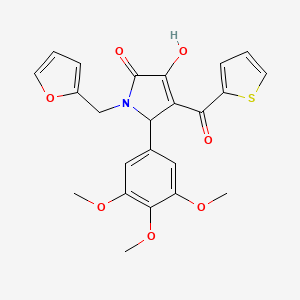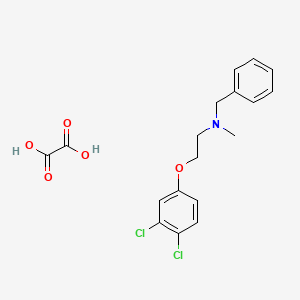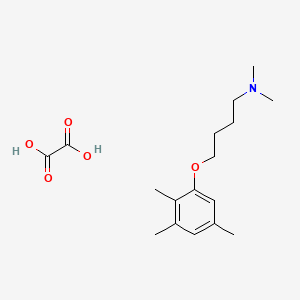![molecular formula C12H16N4O2 B4039344 5-methyl-N-[1-(1-methylpyrazol-4-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4039344.png)
5-methyl-N-[1-(1-methylpyrazol-4-yl)propyl]-1,3-oxazole-4-carboxamide
Übersicht
Beschreibung
5-methyl-N-[1-(1-methylpyrazol-4-yl)propyl]-1,3-oxazole-4-carboxamide is a heterocyclic compound that features both pyrazole and oxazole rings. These structures are known for their versatility and significance in medicinal chemistry due to their biological activities and ability to form stable complexes with various biomolecules.
Vorbereitungsmethoden
The synthesis of 5-methyl-N-[1-(1-methylpyrazol-4-yl)propyl]-1,3-oxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole intermediate is then alkylated using an appropriate alkyl halide.
Formation of the oxazole ring: This involves cyclization of an α-halo ketone with an amide.
Coupling: The final step involves coupling the pyrazole and oxazole intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
5-methyl-N-[1-(1-methylpyrazol-4-yl)propyl]-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or oxazole rings, often using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-[1-(1-methylpyrazol-4-yl)propyl]-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 5-methyl-N-[1-(1-methylpyrazol-4-yl)propyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-methyl-N-[1-(1-methylpyrazol-4-yl)propyl]-1,3-oxazole-4-carboxamide include:
1-methyl-5-amino-pyrazole: Known for its use in medicinal chemistry as a building block for various bioactive molecules.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: Used in the synthesis of pharmaceuticals and agrochemicals.
1-methylpyrazole-4-boronic acid pinacol ester: Employed in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
The uniqueness of this compound lies in its dual heterocyclic structure, which provides a versatile platform for chemical modifications and potential biological activities.
Eigenschaften
IUPAC Name |
5-methyl-N-[1-(1-methylpyrazol-4-yl)propyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-4-10(9-5-14-16(3)6-9)15-12(17)11-8(2)18-7-13-11/h5-7,10H,4H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEQRMUFTKABDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)C)NC(=O)C2=C(OC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Chloro-5-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039265.png)
![5-(azepan-1-yl)-N-[(1-methylpyrazol-4-yl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B4039268.png)
![[2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B4039271.png)

![[2-(3-chlorophenoxy)ethyl]dimethylamine oxalate](/img/structure/B4039282.png)

![4-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4039301.png)
![2-chloro-N-[4-(isobutyrylamino)phenyl]-5-nitrobenzamide](/img/structure/B4039308.png)
![N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4039315.png)
![3-{[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4039322.png)

![N,N-dimethyl-2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4039336.png)


